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Compound of Interest

Compound Name: 2-(Methylsulfonyl)aniline

Cat. No.: B181356

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(methylsulfonyl)aniline (CAS No: 2987-49-7). Due to the limited availability of public
experimental spectra, this guide presents predicted data obtained from computational models,
alongside detailed, generalized experimental protocols for acquiring such data. This information
is intended to serve as a valuable resource for the identification, characterization, and quality
control of this compound in research and development settings.

Compound Information

Property Value

Compound Name 2-(Methylsulfonyl)aniline
CAS Number 2987-49-7

Molecular Formula C7HaNO:2S

Molecular Weight 171.22 g/mol

Structure ralt text

Spectroscopic Data
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The following sections present predicted spectroscopic data for 2-(methylsulfonyl)aniline.

This data is computationally generated and should be used as a reference. Experimental

verification is recommended for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Ar-H (ortho to
~7.85 dd 1H
SO2CHs)
~7.50 ddd 1H Ar-H (para to NH2)
Ar-H (para to
~6.85 ddd 1H
S02CHs)
~6.75 dd 1H Ar-H (ortho to NH2)
~4.50 brs 2H NH2
~3.10 s 3H SO2CHs

Note: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad
singlet. Coupling constants are not provided for predicted data.

Table 2: Predicted 3C NMR Data (125 MHz, CDCls)
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Chemical Shift (8) ppm Assignment
~148.0 C-NH:z
~134.0 C-S0O2CHs
~130.0 Ar-CH
~120.0 Ar-CH
~118.0 Ar-CH
~115.0 Ar-CH

~45.0 SO2CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands
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Wavenumber . . .
Intensity Assignment Functional Group
(cm™)
) N-H asymmetric & ) )
~3450 - 3350 Medium ) Primary Amine (-NH-2)
symmetric stretch
~3100 - 3000 Medium C-H aromatic stretch Aromatic Ring
~1620 - 1580 Strong N-H bend Primary Amine (-NHz)
C=C aromatic ring o
~1500 - 1400 Strong Aromatic Ring
stretch
S=0 asymmetric
~1310 - 1280 Strong Sulfonyl Group (-SOz2)
stretch
S=0 symmetric
~1160 - 1130 Strong Sulfonyl Group (-SOz2)
stretch
~1300 - 1200 Medium C-N stretch Aryl Amine
~850 - 750 Strong C-H out-of-plane bend  Substituted Benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Assignment
171 High [M]* (Molecular lon)
106 Medium [M - SO2CHs]*
) [M - SO2CHs - CH2]* or
92 High
[CeHeN]*
77 Medium [CeHs]*
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters and sample preparation may require optimization for specific equipment
and sample characteristics.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
e Weigh 5-10 mg of 2-(methylsulfonyl)aniline.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds)
in a5 mm NMR tube.

e Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) for chemical shift
referencing (6 = 0.00 ppm).

Data Acquisition:

Insert the sample into the NMR probe and lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the *H spectrum using a standard pulse sequence.

Acquire the 13C spectrum with proton decoupling.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 2-(methylsulfonyl)aniline with approximately 100-200 mg
of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.
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e Place a portion of the powder into a pellet press and apply pressure to form a transparent or
translucent pellet.

Data Acquisition:
e Acquire a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the
range of 4000-400 cm~1,

Mass Spectrometry

Instrumentation: A mass spectrometer with an Electron lonization (EIl) source.
Sample Introduction:

o For a solid probe, a small amount of the sample is placed in a capillary tube and introduced
directly into the ion source.

e For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl
acetate) is injected into the gas chromatograph.

Data Acquisition:

o The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70
evV).

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

e A mass spectrum is recorded, plotting ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
relationship between the different techniques.
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Caption: A general workflow for the spectroscopic characterization of a chemical compound.

NMR Spectroscopy IR Spectroscopy

1H NMR: Proton environment, multiplicity, integration *C NMR: Carbon backbone Vibrational frequencies Functional group identification

Final Structure 2-(Methylsulfonyl)aniline
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Caption: The flow of information from different spectroscopic techniques to the final structural
elucidation.

« To cite this document: BenchChem. [Spectroscopic Data of 2-(Methylsulfonyl)aniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b181356#spectroscopic-data-of-2-methylsulfonyl-
aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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